molecular formula C19H21BrN2O2 B1408471 Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate CAS No. 1706447-15-5

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate

Cat. No. B1408471
M. Wt: 389.3 g/mol
InChI Key: JKSPKNPZSFTHNK-UHFFFAOYSA-N
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Description

The compound “2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride” is a halogenated heterocycle . It has an empirical formula of C13H22Cl2N2 and a molecular weight of 277.23 . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.


Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .


Molecular Structure Analysis

The molecule “{2-[(1-benzylpyrrolidin-3-yl)amino]ethyl}diethylamine” contains a total of 50 bonds. There are 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 2 tertiary amines (aliphatic) and 1 Pyrrolidine .


Chemical Reactions Analysis

The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .


Physical And Chemical Properties Analysis

The compound “[2-(1-benzylpyrrolidin-3-yl)ethyl]amine hydrochloride” has a molecular weight of 218.34 . It is a liquid at room temperature .

Scientific Research Applications

Potential Antipsychotic Properties

A study explored the antipsychotic potential of compounds related to Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate. It was found that these compounds are potent inhibitors of [3H]spiperone binding in rat striatal membranes, suggesting their potential use in dopamine D-2 receptor investigations (Högberg et al., 1990).

Calcium-Sensing Receptor Antagonism

Research on the structure-activity relationships of calcilytic compounds led to the discovery of substituted 2-benzylpyrrolidines. These compounds, including variants of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate, demonstrated potency as calcium-sensing receptor (CaR) antagonists with a superior human ether-a-go-go related gene (hERG) profile (Yang et al., 2005).

Use in Asymmetric Synthesis

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate has applications in asymmetric synthesis. Studies have demonstrated its use in the construction of chiral building blocks for enantioselective alkaloid synthesis, offering moderate to excellent optical yields (Hirai et al., 1992).

Antimicrobial Activity

Research indicates that derivatives of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate exhibit antimicrobial activity. Compounds synthesized using this framework showed activity, especially when methyl groups were present (Цялковский et al., 2005).

Application in Continuous Flow Chemistry

The compound has been used in continuous flow chemistry for [3+2] dipolar cycloaddition reactions, showcasing its utility in the synthesis of various N-benzylpyrrolidine products (Grafton et al., 2010).

Potential Neuroleptic Activity

Benzamides derived from Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate were studied for their potential neuroleptic activity. Some of these compounds showed promising results in inhibiting apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Use in Organometallic Chemistry

In organometallic chemistry, Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate derivatives have been used in the synthesis of new ligands and coordination polymers, demonstrating its versatility in this field (Gwengo et al., 2012).

Safety And Hazards

The compound “2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride” has been classified as Acute Tox. 3 Oral . The safety information for this compound includes hazard statements H301 and precautionary statements P301 + P310 .

properties

IUPAC Name

ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-2-24-19(23)17-10-16(20)11-21-18(17)15-8-9-22(13-15)12-14-6-4-3-5-7-14/h3-7,10-11,15H,2,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSPKNPZSFTHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)C2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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